3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine
Overview
Description
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multiple steps, including heterodiene cycloaddition, Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis. For instance, the synthesis of 3-aroyl-2-(trifluoromethyl)pyridines with ω-hydroxyalkyl groups is achieved through heterodiene cycloaddition of 3-(trifluoroacetyl)chromones with cyclic enol ethers, followed by transformation into functionalized pyridines . Another example is the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for a herbicide, which is synthesized from nicotinamide through a series of reactions with an overall yield of 48.7% .
Molecular Structure Analysis
The molecular structure of chloro-trifluoromethyl pyridines is often characterized by spectroscopic methods such as FT-IR, NMR, and X-ray diffraction analysis. For example, the structure of 2-chloro-6-(trifluoromethyl)pyridine has been characterized by FT-IR and NMR, and its structural parameters and vibrational frequencies have been computed using various computational methods . X-ray diffraction analysis has also been used to establish the structures of endo-cycloadducts in related compounds .
Chemical Reactions Analysis
Chlorotrifluoromethyl pyridines can undergo various chemical reactions, including photostimulated SRN1 reactions with nucleophiles, leading to carbon-carbon coupling and the formation of heterobiaryl derivatives . The reactivity of these compounds is influenced by the presence of electron-withdrawing groups and the position of the substituents on the pyridine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-trifluoromethyl pyridines can be deduced from spectroscopic data and computational studies. For instance, the vibrational wavenumbers, chemical shifts, and electronic absorption spectra of 2-chloro-6-(trifluoromethyl)pyridine have been computed and compared with experimental data. Solvent effects on excitation energies and chemical shifts have also been studied using computational models . Additionally, the antimicrobial activities of these compounds have been tested, indicating potential biological applications .
Scientific Research Applications
Synthesis and Chemical Properties
3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine, a chemical compound with distinct properties, is utilized in various synthesis reactions due to its unique structure. Liu Guang-shen (2014) analyzed the synthesis reaction principles of a closely related compound, highlighting the importance of the pyridine ring's N atom and the electron-withdrawing group's presence for successful side-chain chlorination. This study suggests that compounds like 3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine could be pivotal in synthesizing specific herbicides and pharmaceuticals due to their reactive chloro- and fluoro- groups (Liu Guang-shen, 2014).
Structural Analysis and Applications
Structural analysis of similar compounds has been a focus in research to understand their potential applications. For instance, the crystal structure of fluazinam, a fungicide containing elements of the compound's structure, reveals significant insights into its interaction and stability, offering a basis for developing new fungicides and related compounds with enhanced properties (Youngeun Jeon, Jineun Kim, Sangjin Lee, & Tae Ho Kim, 2013).
Material Science Applications
In material science, compounds with similar structures have been synthesized for specific applications. For example, a new type of pyridine-containing aromatic diamine monomer was developed for producing fluorinated polyimides with excellent solubility and thermal stability. Such research indicates that 3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine could serve as a building block in creating high-performance materials due to its fluorinated phenyl group and reactive sites (Tao Ma, Shujiang Zhang, Yan-feng Li, Fengchun Yang, Chenliang Gong, & J. Zhao, 2010).
Environmental Impact and Degradation
Understanding the environmental impact and degradation pathways of chlorinated aromatic compounds is crucial. Research on chlorinated phenoxy acids, which share structural similarities with 3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine, sheds light on their atmospheric chemistry and potential formation of toxic by-products. Such studies are essential for assessing the environmental safety of using such compounds in agricultural and industrial applications (T. Murschell & D. Farmer, 2018).
Safety And Hazards
The safety information for “3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Future Directions
The future directions for “3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine” and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
properties
IUPAC Name |
3-chloro-2-[3-(trifluoromethyl)phenoxy]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-10-5-2-6-17-11(10)18-9-4-1-3-8(7-9)12(14,15)16/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFQIWDOKUTRBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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